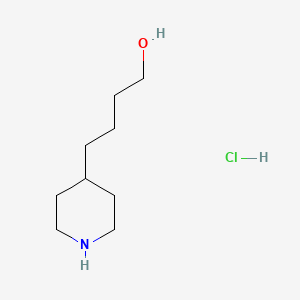

4-(4-Piperidyl)-1-butanol Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-piperidin-4-ylbutan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c11-8-2-1-3-9-4-6-10-7-5-9;/h9-11H,1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKFZHMCAPEJSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382794 | |

| Record name | 4-(Piperidin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199475-41-7 | |

| Record name | 4-(Piperidin-4-yl)butan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Piperidyl)-1-butanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 4-(4-Piperidyl)-1-butanol Hydrochloride

An In-depth Technical Guide to 4-(4-Piperidyl)-1-butanol Hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of this compound, a versatile chemical intermediate with significant applications in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the compound's synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles and authoritative sources.

Introduction: A Multifaceted Building Block

This compound is a chemical compound featuring a piperidine ring connected to a butanol chain.[1] Its hydrochloride salt form is favored in laboratory and pharmaceutical settings as it enhances both stability and solubility, simplifying handling and formulation processes.[1] The molecule's structure is of significant interest in medicinal chemistry for several reasons. The piperidine moiety is a common scaffold in drugs targeting the central nervous system (CNS) due to its ability to interact with various neurotransmitter systems.[1] Simultaneously, the butanol chain can be modified to fine-tune properties like lipophilicity and bioavailability.[1] More recently, this compound has gained attention as a valuable linker component in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs), where it can be used to connect a target-binding ligand to an E3 ligase-recruiting moiety.[2]

Physicochemical and Structural Characteristics

A clear understanding of a compound's physical and chemical properties is foundational to its application in research and development. This compound is typically a white to off-white crystalline solid, soluble in water and other organic solvents.[1]

| Property | Value | Source(s) |

| CAS Number | 199475-41-7 | [1][3][4] |

| Molecular Formula | C₉H₂₀ClNO | [1][3] |

| Molecular Weight | 193.71 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| IUPAC Name | 4-(piperidin-4-yl)butan-1-ol hydrochloride | [5] |

| Common Synonyms | 4-Piperidinebutanol hydrochloride, Tirofiban Impurity 28 HCl | [1] |

Synthesis and Purification: A Practical Workflow

The synthesis of this compound can be approached through various routes. A common and logical strategy involves the reduction of a corresponding piperidone precursor, a method frequently employed for creating N-substituted-4-piperidinol derivatives.[6] The following section outlines a representative synthetic pathway, emphasizing the rationale behind each step.

Proposed Synthesis Pathway

A robust synthesis begins with commercially available, and often protected, piperidine derivatives to ensure selective reactions. A plausible route starts from 4-(1-Boc-4-piperidyl)-1-butanol, followed by deprotection and salt formation.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol describes the deprotection of N-Boc-4-(4-piperidyl)-1-butanol to yield the target hydrochloride salt. This method is adapted from standard procedures for Boc deprotection.[7]

Materials:

-

tert-Butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (4-(1-Boc-4-piperidyl)-1-butanol)[8]

-

4 M HCl in 1,4-Dioxane

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether (Et₂O), anhydrous

-

Nitrogen gas supply

-

Round-bottom flask, magnetic stirrer, and other standard glassware

Procedure:

-

Dissolution: Dissolve tert-butyl 4-(4-hydroxybutyl)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acidification: While stirring vigorously, add 4 M HCl in 1,4-dioxane (10-20 eq) dropwise to the cooled solution. Causality Note: The large excess of acid ensures the complete and rapid cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove DCM and excess HCl.

-

Precipitation & Washing: Add anhydrous diethyl ether to the resulting residue. This will cause the hydrochloride salt to precipitate. Causality Note: The product is insoluble in non-polar solvents like diethyl ether, allowing for its isolation from any non-polar byproducts.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with additional portions of cold, anhydrous diethyl ether to remove any remaining impurities.

-

Drying: Dry the final product, this compound, under high vacuum to yield a white or off-white solid.

Comprehensive Analytical Characterization

Rigorous analytical testing is critical to verify the identity, structure, and purity of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound.[9]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the butanol chain and the piperidine ring. Key expected signals include a triplet for the -CH₂OH protons, multiplets for the other methylene groups in the chain, and multiplets for the piperidine ring protons. The integration of these signals will correspond to the number of protons in each environment.

-

¹³C NMR: The carbon NMR spectrum will confirm the presence of the nine distinct carbon atoms in the molecule.[10] Expected signals would include a peak for the hydroxyl-bearing carbon around 60-65 ppm and several other peaks in the aliphatic region for the remaining carbons of the butanol chain and piperidine ring.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For 4-(4-Piperidyl)-1-butanol, the analysis would be performed on the free base. A prominent peak corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 158.15 would be expected, confirming the molecular formula C₉H₁₉NO.[11][12]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[13]

-

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

N-H Stretch: A moderate absorption band for the secondary amine hydrochloride salt will appear in the 2400-3200 cm⁻¹ region.

-

C-H Stretch: Strong absorption bands from the aliphatic C-H bonds will be present in the 2850-3000 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of the final compound.[14][15]

Protocol: Purity Analysis by RP-HPLC

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid (Solvent A) and acetonitrile with 0.1% TFA (Solvent B). Causality Note: The acidic modifier improves peak shape for the basic amine compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 210 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase starting condition (e.g., 95:5 Solvent A:B).

-

Analysis: Inject the sample and run the gradient. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Applications in Modern Drug Discovery

The unique structure of this compound makes it a valuable tool for medicinal chemists.

Scaffold for CNS Drug Candidates

The piperidine ring is a privileged scaffold in CNS drug design, present in numerous approved drugs. Its saturated, basic nature allows it to engage in hydrogen bonding and ionic interactions with biological targets. This compound serves as an excellent starting point for creating libraries of novel molecules for screening against CNS targets like G-protein coupled receptors (GPCRs) or ion channels.

Linker for PROTAC Development

PROTACs are bifunctional molecules that induce protein degradation. They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. The nature of the linker is critical for the efficacy of the PROTAC. 4-(4-Piperidyl)-1-butanol is an example of an alkyl/ether-type linker precursor.[2] The butanol end can be functionalized to connect to one ligand, while the piperidine nitrogen provides a reactive handle for attachment to the other part of the molecule.

Caption: Role of the compound as a linker in PROTAC architecture.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally related piperidine derivatives provides essential guidance.[16][17] The primary hazards are associated with irritation and corrosivity.[3][17]

| Precautionary Measure | Guideline | Source(s) |

| Personal Protective Equipment | Wear chemical-resistant gloves, safety goggles, and a lab coat. | [17] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. | [17][18] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. The compound may be hygroscopic. | [17] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [17] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists. | [17] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [17] |

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable building block for advanced scientific research. Its well-defined structure, combining a pharmacologically relevant piperidine core with a modifiable butanol chain, makes it an attractive starting point for the synthesis of novel CNS agents and a key component in the design of sophisticated therapeutic modalities like PROTACs. Adherence to rigorous synthesis, purification, and characterization protocols is paramount to ensuring its effective and safe use in the laboratory. As drug discovery evolves, the strategic application of such well-characterized intermediates will continue to be a cornerstone of innovation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved January 4, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C9H19NO). Université du Luxembourg. Retrieved January 4, 2026, from [Link]

-

Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-(4-Piperidyl)-1-butanol. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- Carr, A. A., et al. (1998). Pharmaceutical composition for piperidinoalkanol compounds. U.S. Patent No. 5,738,872.

- Carr, A. A., et al. (1979). Piperidine derivatives. U.S. Patent No. 4,254,129.

- Bland, R. J., et al. (2015). Compounds. U.S. Patent No. 2015/0182531 A1.

- Zhang, Y., et al. (2008). Synthesis process of N-sustituent-4-piperidyl alcohol. Chinese Patent No. CN100488949C.

-

Li, F., et al. (2015). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved January 4, 2026, from [Link]

- World Intellectual Property Organization. (2012). Common Organic Chemistry. Patent Application No. WO 2012/069948 A1.

-

Liu, W., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Chromatographia, 84(9), 897-903. [Link]

-

NIST. (n.d.). 4-Chloro-1-butanol. NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

NICODOM Ltd. (2012). IS NIR Spectra – Pharma, Drugs. Retrieved January 4, 2026, from [Link]

- Li, J., et al. (2020). Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. Chinese Patent No. CN111606842A.

-

Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Trends in Analytical Chemistry, 20(8), 419-434. [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved January 4, 2026, from [Link]

-

Powers, R. (2008). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). 4-Piperidone. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved January 4, 2026, from [Link]

-

Rao, V. J., et al. (2013). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Der Pharma Chemica, 5(3), 1-8. [Link]

Sources

- 1. CAS 199475-41-7: this compound [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | C9H20ClNO | CID 2784667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 199475-41-7 [chemicalbook.com]

- 5. 4-(piperidin-4-yl)butan-1-ol hydrochloride 95% | CAS: 199475-41-7 | AChemBlock [achemblock.com]

- 6. CN100488949C - Synthesis process of N-sustituent-4-piperidyl alcohol - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. 142355-83-7|4-(1-Boc-4-piperidyl)-1-butanol|BLD Pharm [bldpharm.com]

- 9. bionmr.unl.edu [bionmr.unl.edu]

- 10. researchgate.net [researchgate.net]

- 11. PubChemLite - this compound (C9H19NO) [pubchemlite.lcsb.uni.lu]

- 12. 4-(4-Piperidyl)-1-butanol | C9H19NO | CID 2784668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. assets.thermofisher.com [assets.thermofisher.com]

- 18. peptide.com [peptide.com]

An In-Depth Technical Guide to 4-(4-Piperidyl)-1-butanol Hydrochloride: A Versatile Building Block in Modern Drug Discovery

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it an invaluable component in the design of therapeutics targeting the central nervous system (CNS) and beyond. Within this important class of heterocyles, 4-(4-Piperidyl)-1-butanol Hydrochloride has emerged as a particularly valuable and versatile building block. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and critical applications for researchers, scientists, and drug development professionals. A significant focus is placed on its burgeoning role as a linker in Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality.

Core Molecular Attributes of this compound

This compound is a bifunctional molecule featuring a piperidine ring and a butanol chain. The hydrochloride salt form enhances its stability and aqueous solubility, rendering it highly suitable for a variety of applications in pharmaceutical research and development.[1]

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a piperidine ring substituted at the 4-position with a butanol group. The nitrogen atom of the piperidine ring is protonated in the hydrochloride salt form.

Caption: Chemical Structure of this compound.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source |

| CAS Number | 199475-41-7 | [2] |

| Molecular Formula | C₉H₂₀ClNO | [2] |

| Molecular Weight | 193.72 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

| Predicted XlogP | 1.1 | [3] |

| Purity (Typical) | >95% | [2] |

Synthesis and Characterization

The synthesis of this compound can be approached through several strategic routes, primarily involving the formation of the piperidine ring followed by the introduction of the butanol side chain, or the modification of a pre-existing piperidine-containing scaffold. A logical and efficient approach involves the reduction of a corresponding pyridine precursor.

Recommended Synthetic Workflow: Reduction of a Pyridine Precursor

A robust and scalable synthetic route involves the catalytic hydrogenation of 4-(Pyridin-4-yl)butan-1-ol. This precursor is commercially available or can be synthesized, providing a reliable pathway to the desired saturated piperidine ring.

Sources

An In-depth Technical Guide to CAS 199475-41-7: A Core Building Block for Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The rational design of PROTACs hinges on the careful selection of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.

This technical guide focuses on the physical and chemical properties of 4-(piperidin-4-yl)butan-1-ol hydrochloride (CAS 199475-41-7) , a versatile building block increasingly utilized as a linker component in the synthesis of PROTACs. The incorporation of the piperidine moiety introduces a degree of rigidity to the linker, which can be advantageous for optimizing the ternary complex formation between the POI and the E3 ligase, a crucial step for efficient protein degradation.[1][2] Furthermore, piperidine-containing linkers can contribute to improved metabolic stability and other desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][4]

This guide will provide a comprehensive overview of the known physical and chemical properties of CAS 199475-41-7, delve into its role in PROTAC design, and offer insights into its synthesis and application in the development of novel protein degraders.

Physicochemical Properties

The hydrochloride salt of 4-(piperidin-4-yl)butan-1-ol is typically a white to off-white crystalline solid.[5] Its solubility in aqueous media is enhanced by the presence of the hydrochloride salt. A summary of its key chemical identifiers and properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 199475-41-7 | [5] |

| IUPAC Name | 4-(piperidin-4-yl)butan-1-ol hydrochloride | [5] |

| Molecular Formula | C₉H₂₀ClNO | [5] |

| Molecular Weight | 193.72 g/mol | [5] |

| Appearance | White to off-white crystalline solid | [5] |

| Purity | Typically ≥95% | [5] |

| SMILES | OCCCCC1CCNCC1.[H]Cl | [5] |

Note: Specific quantitative data such as melting point, boiling point, and pKa are not consistently reported in publicly available literature and may vary between suppliers.

The Role of 4-(Piperidin-4-yl)butan-1-ol Hydrochloride in PROTAC Design

The linker in a PROTAC molecule is a critical determinant of its biological activity. Its length, rigidity, and chemical composition influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation of the target protein.

The 4-(piperidin-4-yl)butan-1-ol hydrochloride linker component offers several advantages in PROTAC design:

-

Controlled Rigidity: The piperidine ring introduces a degree of conformational constraint to the linker.[1][2] This rigidity can help to pre-organize the PROTAC into a productive conformation for ternary complex formation, potentially leading to higher degradation efficiency.[3]

-

Vectorial Control: The defined geometry of the piperidine ring provides better control over the spatial orientation of the POI and E3 ligase ligands. This is crucial for achieving the correct positioning of lysine residues on the POI surface for ubiquitination.

-

Improved Physicochemical Properties: The incorporation of saturated heterocycles like piperidine can enhance the metabolic stability of PROTACs.[3] The basic nitrogen atom in the piperidine ring can also be protonated at physiological pH, which can influence solubility and cell permeability.[4]

-

Synthetic Tractability: The hydroxyl and secondary amine functionalities of 4-(piperidin-4-yl)butan-1-ol provide versatile handles for straightforward chemical modification and incorporation into the overall PROTAC structure through well-established coupling chemistries.

The butanol chain provides a flexible spacer to adjust the distance between the two ends of the PROTAC, allowing for the optimal juxtaposition of the target protein and the E3 ligase.

Conceptual PROTAC Synthesis Workflow

The synthesis of a PROTAC is a multi-step process that involves the individual synthesis of the POI ligand, the E3 ligase ligand, and the linker, followed by their sequential coupling. The use of 4-(piperidin-4-yl)butan-1-ol as a linker component can be conceptualized in the following workflow:

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(piperidin-4-yl)butan-1-ol hydrochloride 95% | CAS: 199475-41-7 | AChemBlock [achemblock.com]

An In-Depth Technical Guide to the Putative Mechanism of Action of 4-(Piperidin-4-yl)butan-1-ol hydrochloride: A Sigma Receptor-Centric Hypothesis

Abstract

4-(Piperidin-4-yl)butan-1-ol hydrochloride is a piperidine-containing organic molecule. While direct pharmacological studies on this specific compound are not extensively published, its structural motif is common in a class of ligands that target sigma receptors. This technical guide synthesizes the available evidence from structurally related compounds to propose a putative mechanism of action for 4-(Piperidin-4-yl)butan-1-ol hydrochloride centered on its potential activity as a sigma receptor modulator. We will delve into the known functions of sigma-1 (σ1R) and sigma-2 (σ2R/TMEM97) receptors, outline the key signaling pathways they regulate, and provide detailed, field-proven experimental protocols for researchers to validate this hypothesis. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the pharmacological potential of this and related piperidine derivatives.

Introduction: The Piperidine Scaffold and a Mechanistic Hypothesis

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates targeting the central nervous system (CNS). Its prevalence stems from its ability to confer favorable pharmacokinetic properties and to serve as a versatile anchor for pharmacophoric elements that interact with a wide range of biological targets.

4-(Piperidin-4-yl)butan-1-ol hydrochloride belongs to this broad class of compounds. While its specific biological activity is not yet fully characterized in the public domain, the presence of the 4-substituted piperidine core strongly suggests a potential interaction with sigma receptors. A significant body of literature demonstrates that piperidine and piperazine derivatives are potent and selective ligands for both sigma-1 and sigma-2 receptors.[1][2] Therefore, this guide is predicated on the central hypothesis that 4-(Piperidin-4-yl)butan-1-ol hydrochloride exerts its biological effects through the modulation of sigma receptor activity.

This document will first provide a detailed overview of the sigma receptor family, followed by a discussion of the evidence from analogous compounds. The core of this guide will then present a series of robust, self-validating experimental protocols to rigorously test this hypothesis, enabling researchers to determine binding affinity, functional activity (agonist vs. antagonist), and potential downstream cellular effects.

The Sigma Receptor Family: Enigmatic but Actionable Targets

Initially misclassified as opioid receptors, sigma receptors are now understood to be a distinct class of intracellular proteins with profound regulatory roles.[3][4] They are broadly divided into two subtypes, sigma-1 and sigma-2, which are genetically and structurally unrelated but share some pharmacological overlap.

The Sigma-1 Receptor (σ1R): A Ligand-Operated Chaperone

The sigma-1 receptor is a highly conserved, 223-amino acid transmembrane protein primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[5][6] It functions as a unique ligand-operated molecular chaperone.[3] In its inactive state, σ1R is complexed with another ER chaperone, BiP (Binding immunoglobulin protein).[5] Upon stimulation by ligand binding or cellular stress, σ1R dissociates from BiP and can then interact with a multitude of "client" proteins, including:

-

Ion Channels: It modulates the activity of voltage-gated ion channels (Na+, K+, Ca2+) and ligand-gated channels like the NMDA receptor.[3][7]

-

G-Protein Coupled Receptors (GPCRs): It can influence the signaling of various GPCRs.

-

Kinases and Other Enzymes: It interacts with and regulates the function of various intracellular signaling molecules.

This chaperoning activity allows σ1R to play a crucial role in regulating calcium signaling between the ER and mitochondria, mitigating ER stress and the unfolded protein response (UPR), and promoting cell survival.[5][6][8]

Proposed Sigma-1 Receptor Signaling Cascade

Below is a diagram illustrating the putative signaling pathway initiated by a σ1R agonist.

Caption: Putative agonist binding to σ1R, leading to chaperone activation and pro-survival signaling.

The Sigma-2 Receptor (σ2R): TMEM97 and Cholesterol Homeostasis

For many years, the σ2R was a pharmacological concept without a molecular identity. It has since been identified as Transmembrane Protein 97 (TMEM97), a four-pass transmembrane protein.[9][10] Unlike σ1R, which is broadly involved in cell stress responses, σ2R/TMEM97 is a key regulator of cholesterol trafficking and homeostasis.[11][12] Its known functions include:

-

LDL Cholesterol Uptake: It forms a complex with PGRMC1 and the low-density lipoprotein receptor (LDLR) to facilitate the internalization of LDL cholesterol.[9][11]

-

Lysosomal Cholesterol Egress: It interacts with the Niemann-Pick C1 (NPC1) protein, a critical transporter for moving cholesterol out of late endosomes and lysosomes.[9][11]

Due to its role in cellular metabolism and its overexpression in many types of cancer cells, σ2R/TMEM97 has emerged as a significant biomarker for proliferating tumors and a target for cancer therapeutics.[10][11]

Proposed Sigma-2 Receptor Signaling Cascade

This diagram illustrates the role of σ2R/TMEM97 in cholesterol trafficking.

Caption: The role of σ2R/TMEM97 in LDL uptake and lysosomal cholesterol transport.

Experimental Validation: A Step-by-Step Methodological Guide

To validate the hypothesis that 4-(Piperidin-4-yl)butan-1-ol hydrochloride is a sigma receptor ligand, a tiered approach involving binding assays followed by functional characterization is necessary. The protocols described below are standard, robust, and widely published in the field.[13][14]

Tier 1: Determining Binding Affinity and Selectivity via Radioligand Binding Assays

The first critical step is to determine if the compound physically interacts with sigma receptors and to quantify its affinity (Ki) and selectivity. This is achieved through competitive radioligand binding assays.

Protocol 3.1.1: Sigma-1 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the σ1R.

-

Biological Source: Guinea pig liver or brain membranes are an excellent source due to high σ1R expression.[13] Alternatively, membranes from cells overexpressing human σ1R (e.g., HEK293 or CHO cells) can be used.

-

Radioligand: [³H]-(+)-pentazocine, a selective σ1R agonist.[13][14]

-

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford or BCA assay).

-

Assay Setup: In a 96-well plate, combine:

-

Membrane homogenate (typically 50-100 µg of protein).

-

[³H]-(+)-pentazocine at a final concentration near its dissociation constant (Kd), typically 5-15 nM.[15]

-

A range of concentrations of 4-(Piperidin-4-yl)butan-1-ol hydrochloride (e.g., from 0.1 nM to 10 µM).

-

For determining non-specific binding, use a high concentration of a known σ1R ligand, such as 10 µM haloperidol.[15]

-

-

Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.[15]

-

Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C), washing with ice-cold buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 3.1.2: Sigma-2 Receptor Binding Assay

-

Objective: To determine the binding affinity (Ki) of the test compound for the σ2R.

-

Biological Source: Rat liver membranes are a common choice.[16] Cell lines with high endogenous expression, such as the MDA-MB-435 melanoma line, are also suitable.[17]

-

Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand.[14][16]

-

Key Consideration: Because [³H]-DTG binds to both σ1R and σ2R, the assay must be performed in the presence of a "masking" agent that occupies all σ1R sites. (+)-Pentazocine (typically 100 nM to 1 µM) is used for this purpose.[16][18]

-

Procedure:

-

Membrane Preparation: As described in Protocol 3.1.1.

-

Assay Setup: In a 96-well plate, combine:

-

Membrane homogenate (30-60 µg of protein).[16]

-

[³H]-DTG at a final concentration near its Kd for σ2R (typically 5 nM).[16]

-

(+)-Pentazocine (100 nM) to mask σ1R sites.

-

A range of concentrations of 4-(Piperidin-4-yl)butan-1-ol hydrochloride.

-

For determining non-specific binding, use a high concentration of an unlabeled pan-sigma ligand, such as 10 µM DTG or haloperidol.

-

-

Incubation: Incubate at room temperature for 120 minutes.[16]

-

Termination and Filtration: As described in Protocol 3.1.1.

-

Quantification: As described in Protocol 3.1.1.

-

Data Analysis: As described in Protocol 3.1.1.

-

Experimental Workflow for Binding Affinity Determination

Caption: Workflow for determining σ1R and σ2R binding affinity using radioligand assays.

Data Presentation: Binding Affinity Profile

The results from these experiments should be summarized in a clear, tabular format.

| Compound | σ1R Ki (nM) | σ2R Ki (nM) | Selectivity (σ1/σ2) |

| 4-(Piperidin-4-yl)butan-1-ol HCl | Experimental Value | Experimental Value | Calculated Value |

| Reference Ligand 1 (e.g., Haloperidol) | ~1-5 | ~1-5 | ~1 |

| Reference Ligand 2 (e.g., (+)-Pentazocine) | ~5-15 | >1000 | >100 |

Tier 2: Determining Functional Activity

Once binding is confirmed, the next step is to determine whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activation by an agonist).

Protocol 3.2.1: Sigma-1 Functional Assay (Modulation of Ion Channel Activity)

-

Objective: To assess if the test compound mimics or blocks the known effects of σ1R agonists on ion channels.

-

Rationale: σ1R agonists are known to inhibit voltage-gated calcium channels (VGCCs). This protocol measures that inhibition.

-

System: A cell line expressing N-type calcium channels (e.g., neuroblastoma cells like SH-SY5Y) and σ1R.

-

Procedure:

-

Cell Culture: Plate cells in a 96-well black, clear-bottom plate.

-

Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the test compound (4-(Piperidin-4-yl)butan-1-ol HCl) at various concentrations. To test for antagonism, pre-incubate with the test compound before adding a known σ1R agonist (e.g., PRE-084).

-

Depolarization: Stimulate the cells with a depolarizing agent (e.g., a high concentration of KCl) to open VGCCs.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

Data Analysis: An agonist will cause a dose-dependent decrease in the KCl-evoked calcium signal. An antagonist will have no effect on its own but will block the inhibitory effect of a known agonist.

-

Protocol 3.2.2: Sigma-2 Functional Assay (Cell Viability/Cytotoxicity)

-

Objective: To assess if the test compound induces cell death, a hallmark of many σ2R agonists.[17]

-

Rationale: Many σ2R agonists are cytotoxic to cancer cells, which often overexpress σ2R/TMEM97.[17]

-

System: A cancer cell line with high σ2R expression (e.g., MDA-MB-435 or EMT-6).[17]

-

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of 4-(Piperidin-4-yl)butan-1-ol HCl for 48-72 hours.

-

Viability Assessment: Measure cell viability using a standard assay, such as MTT, MTS (e.g., CellTiter 96 AQueous One), or a luciferase-based assay (e.g., CellTiter-Glo).

-

Data Analysis: Plot cell viability (%) against the log concentration of the compound to determine the EC50 for cytotoxicity.

-

Interpretation:

-

Agonist: Induces cell death with an EC50 comparable to known σ2R agonists like siramesine.

-

Partial Agonist: Induces cell death but with lower efficacy than a full agonist.

-

Antagonist: Shows no cytotoxicity on its own and, in further experiments, can block the cytotoxic effects of a known σ2R agonist.

-

-

Conclusion and Future Directions

This guide outlines a clear, hypothesis-driven path for elucidating the mechanism of action of 4-(Piperidin-4-yl)butan-1-ol hydrochloride. Based on the robust evidence from structurally related piperidine derivatives, its most probable targets are the sigma-1 and sigma-2 receptors. The experimental protocols provided herein represent the gold standard in the field for confirming this hypothesis.

By first establishing the binding profile (affinity and selectivity) and then determining the functional consequence of that binding (agonism vs. antagonism), researchers can build a comprehensive pharmacological understanding of this compound. The results of these investigations will not only clarify the mechanism of 4-(Piperidin-4-yl)butan-1-ol hydrochloride but will also contribute to the broader understanding of piperidine scaffolds in sigma receptor-targeted drug discovery, potentially paving the way for new therapeutic agents for CNS disorders, pain, and cancer.

References

-

Functional assays to define agonists and antagonists of the sigma-2 receptor. PMC - NIH. [Link]

-

Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. [Link]

-

1-Cyclohexylpiperazine and 3,3-dimethylpiperidine derivatives as sigma-1 (sigma1) and sigma-2 (sigma2) receptor ligands: a review. PubMed. [Link]

-

TMEM97 - Sigma intracellular receptor 2 - Homo sapiens (Human). UniProtKB | UniProt. [Link]

-

Sigma-2 receptor. Wikipedia. [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. PMC - NIH. [Link]

-

The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer. PMC - PubMed Central. [Link]

-

Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. PubMed Central. [Link]

-

The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers. [Link]

-

Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. [Link]

-

TMEM97 Gene - SGMR2 Protein. GeneCards. [Link]

-

Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. Frontiers. [Link]

-

Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. Usiena air. [Link]

-

The Pharmacology of Sigma-1 Receptors. PMC - PubMed Central. [Link]

-

Sigma Receptor Binding Assays. PubMed - NIH. [Link]

-

Sigma-2 Receptor. Encyclopedia.pub. [Link]

-

Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience. [Link]

-

New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation. PubMed. [Link]

-

Sigma Receptor Binding Assays. National Library of Wales. [Link]

-

Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Publishing. [Link]

-

Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]

-

Sigma receptor. Wikipedia. [Link]

-

Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. Perelman School of Medicine at the University of Pennsylvania. [Link]

-

sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

Sources

- 1. Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sigma receptor - Wikipedia [en.wikipedia.org]

- 5. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 6. Frontiers | Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury [frontiersin.org]

- 7. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases [mdpi.com]

- 9. uniprot.org [uniprot.org]

- 10. Sigma-2 receptor - Wikipedia [en.wikipedia.org]

- 11. The Biological Function of Sigma-2 Receptor/TMEM97 and Its Utility in PET Imaging Studies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]

- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. med.upenn.edu [med.upenn.edu]

- 17. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

The Strategic Integration of 4-(4-Piperidyl)-1-butanol in PROTAC Linker Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins. The linker, a critical component connecting the target-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in the efficacy and drug-like properties of these heterobifunctional molecules. This in-depth guide focuses on the strategic use of 4-(4-Piperidyl)-1-butanol as a key building block in PROTAC linker design. We will explore its chemical attributes, synthetic incorporation, and the profound impact of the resulting piperidine-containing linkers on PROTAC performance, including enhanced rigidity, improved solubility, and favorable pharmacokinetic profiles.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. The linker is not merely a passive spacer but a crucial determinant of the PROTAC's overall success. Its length, rigidity, and chemical composition directly influence the geometry and stability of the ternary complex, which are paramount for efficient ubiquitination.[1] Furthermore, the linker significantly impacts the physicochemical properties of the PROTAC, such as solubility, cell permeability, and metabolic stability.

Recent trends in PROTAC design have seen a shift from purely flexible linkers, such as polyethylene glycol (PEG) and simple alkyl chains, towards more rigid and conformationally constrained structures.[2][3] Saturated heterocycles, particularly piperidine and piperazine, are increasingly being incorporated into linker scaffolds to impart favorable properties.[2][4]

4-(4-Piperidyl)-1-butanol: A Versatile Building Block for Rigid Linkers

4-(4-Piperidyl)-1-butanol is a bifunctional molecule featuring a piperidine ring and a butanol chain. This unique structure offers several advantages in the design of PROTAC linkers.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H19NO | [5] |

| Molecular Weight | 157.25 g/mol | [5] |

| Appearance | Solid | [5] |

| pKa (predicted) | ~10.5 (for the piperidine nitrogen) |

The basic nitrogen of the piperidine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the resulting PROTAC, a common challenge for these large molecules.[6]

Structural Advantages in Linker Design

The incorporation of the piperidine ring from 4-(4-Piperidyl)-1-butanol into a PROTAC linker imparts a degree of rigidity.[4] This conformational constraint can pre-organize the PROTAC into a bioactive conformation, reducing the entropic penalty upon binding to the POI and E3 ligase and thereby stabilizing the ternary complex.[7] This increased stability can translate to enhanced degradation efficiency. Furthermore, the presence of the rigid piperidine scaffold can improve the metabolic stability of the PROTAC by shielding adjacent chemical bonds from enzymatic degradation.[8]

Synthesis and Incorporation of 4-(4-Piperidyl)-1-butanol into PROTACs

A key aspect of utilizing 4-(4-Piperidyl)-1-butanol is its synthesis and subsequent incorporation into the PROTAC linker.

Synthesis of 4-(4-Piperidyl)-1-butanol

A common and efficient method for the synthesis of 4-(4-Piperidyl)-1-butanol is the catalytic hydrogenation of its commercially available pyridine precursor, 4-(pyridin-4-yl)butan-1-ol.[9][10]

Experimental Protocol: Catalytic Hydrogenation of 4-(Pyridin-4-yl)butan-1-ol

Materials:

-

4-(Pyridin-4-yl)butan-1-ol

-

Platinum(IV) oxide (PtO₂, Adams' catalyst)

-

Glacial acetic acid

-

Hydrogen gas (high pressure)

-

High-pressure reactor (autoclave)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

-

Standard workup and purification reagents (e.g., sodium bicarbonate, ethyl acetate, anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a high-pressure reactor vessel, dissolve 4-(pyridin-4-yl)butan-1-ol (1.0 eq) in glacial acetic acid.

-

Catalyst Addition: Carefully add PtO₂ catalyst (e.g., 5-10 mol%) to the solution under an inert atmosphere.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-70 bar).[9][11]

-

Reaction: Stir the reaction mixture vigorously at room temperature for 16-24 hours, or until hydrogen uptake ceases.

-

Work-up: Carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Incorporation into PROTAC Linkers

The hydroxyl group and the secondary amine of the piperidine ring in 4-(4-Piperidyl)-1-butanol provide two handles for covalent attachment within a PROTAC linker. The piperidine nitrogen is typically alkylated, while the butanol hydroxyl group can be converted into a leaving group or used in etherification or esterification reactions.

Step-by-Step Methodologies for Linker Elongation:

Method 1: Williamson Ether Synthesis

This method is suitable for coupling the alcohol moiety of 4-(4-Piperidyl)-1-butanol with a warhead or E3 ligase ligand bearing a good leaving group (e.g., a halide or tosylate).

-

Deprotonation: Treat 4-(4-Piperidyl)-1-butanol with a strong base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) to generate the corresponding alkoxide.

-

Nucleophilic Substitution: Add the warhead or E3 ligase ligand containing the leaving group to the reaction mixture.

-

Reaction: Stir the reaction at room temperature or with gentle heating until completion, monitored by TLC or LC-MS.

-

Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify by column chromatography.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction allows for the coupling of the alcohol with a nucleophilic warhead or E3 ligase ligand (e.g., containing a phenolic hydroxyl or a carboxylic acid) under mild conditions.

-

Reaction Setup: Dissolve 4-(4-Piperidyl)-1-butanol, the nucleophilic coupling partner, and triphenylphosphine (PPh₃) in an anhydrous solvent like THF.

-

Reagent Addition: Cool the mixture to 0°C and slowly add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

-

Reaction: Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction and purify the product, often requiring chromatography to remove the triphenylphosphine oxide byproduct.

Impact on PROTAC Performance: A Comparative Analysis

The inclusion of a piperidine-based linker derived from 4-(4-Piperidyl)-1-butanol can significantly enhance the performance of a PROTAC compared to those with more flexible linkers.

Enhanced Degradation Potency and Efficacy

The rigidity imparted by the piperidine ring can lead to a more favorable pre-organization of the PROTAC for ternary complex formation, resulting in improved degradation potency (lower DC₅₀) and higher maximal degradation (Dₘₐₓ).

Table 1: Comparative Degradation Data of BRD4-targeting PROTACs

| Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| Piperazine-based | 15 | 15 | >95 | [8] |

| Piperazine-based | 18 | 45 | >95 | [8] |

| PEG | 13 | 8.1 | >95 | [12] |

| Alkyl | 12 | 15 | >95 | [12] |

Note: Data is synthesized from multiple sources for illustrative purposes and direct head-to-head comparisons should be made with caution.

Improved Physicochemical and Pharmacokinetic Properties

The introduction of the basic piperidine nitrogen can improve the aqueous solubility of the PROTAC. Furthermore, the rigid scaffold can enhance metabolic stability, leading to a longer half-life in vivo.

Table 2: Physicochemical Properties of PROTACs with Different Linkers

| Property | Flexible Linker (e.g., PEG/Alkyl) | Rigid Linker (e.g., Piperidine-containing) |

| Solubility | Can be low, improved by PEG | Generally improved due to the basic nitrogen |

| Cell Permeability | Variable, can be high for lipophilic alkyl linkers | Can be modulated by overall lipophilicity |

| Metabolic Stability | Flexible chains can be susceptible to metabolism | Generally enhanced due to the rigid scaffold |

| Conformational Flexibility | High | Low |

Case Studies: Clinically Relevant PROTACs with Rigid Linkers

The clinical success of PROTACs like ARV-110 (Bavdegalutamide) and ARV-471 (Vepdegestrant) underscores the benefits of incorporating rigid, nitrogen-containing heterocyclic linkers.

-

ARV-110 (Bavdegalutamide): An orally bioavailable PROTAC that degrades the androgen receptor (AR) for the treatment of prostate cancer.[13][14] Its linker contains a rigid piperidine moiety, contributing to its favorable pharmacokinetic profile and potent in vivo activity.[14] ARV-110 has demonstrated robust AR degradation with a DC₅₀ of less than 1 nM.[3][13]

-

ARV-471 (Vepdegestrant): An orally available PROTAC targeting the estrogen receptor (ER) for the treatment of ER+/HER2- breast cancer.[15][16] The linker in ARV-471 also features a rigid, nitrogen-containing heterocyclic structure.[14][16] This design contributes to its potent ER degradation, with a reported DC₅₀ of approximately 2 nM.[15][17]

While the exact linker structure of these clinical candidates may not exclusively be 4-(4-Piperidyl)-1-butanol, their design philosophy validates the strategic advantage of using rigid, piperidine-containing linkers to achieve potent and orally bioavailable protein degraders.

Conclusion and Future Perspectives

The strategic incorporation of 4-(4-Piperidyl)-1-butanol into PROTAC linkers offers a powerful approach to optimize the performance of these novel therapeutics. The resulting rigid, piperidine-containing linkers can enhance degradation potency and efficacy by pre-organizing the molecule for stable ternary complex formation. Furthermore, they can impart favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical for developing orally bioavailable drugs. As the field of targeted protein degradation continues to evolve, the rational design of linkers using versatile building blocks like 4-(4-Piperidyl)-1-butanol will be paramount in unlocking the full therapeutic potential of PROTACs.

References

- Sreenivasulu, R., Venkata Sri Ranganath, K., & Ramesh Raju, R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Asian Journal of Chemistry, 27(12), 4358-4360.

- Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation.

- Flanagan, J. J., et al. (2025). NDA Submission of Vepdegestrant (ARV-471) to U.S. FDA: The Beginning of a New Era of PROTAC Degraders. Journal of Medicinal Chemistry.

- BenchChem. (2025).

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design.

- Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst.

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology, 1(5), 335-353.

- Halford, B. (2021). Arvinas unveils PROTAC structures. C&EN Global Enterprise, 99(15).

- Edmondson, S. D., et al. (2019). Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs. Journal of Medicinal Chemistry, 62(15), 6841-6862.

- Creative Biolabs. (2020, May 29). The First Protein Degrader Drug ARV-110's Latest Clinical Data: Preliminary Display of Anti-tumor Activity.

- Mares, A., et al. (2022).

-

ResearchGate. (n.d.). Chemical structure of oral the ER-PROTAC, ARV-471. Retrieved from [Link]

- Neklesa, T., et al. (n.d.). ARV-110: An oral androgen receptor PROTAC. Arvinas.

- Salami, J., et al. (2018). ARV-110: An oral androgen receptor PROTAC. AACR.

- BenchChem. (2025). Flexible vs. Rigid Linkers for PROTACs: A Performance Comparison Guide.

- BenchChem. (2025).

-

Wikipedia. (2023, December 19). Vepdegestrant. In Wikipedia. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134562533, Arv-471. Retrieved from [Link]

- Neklesa, T. K., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(20), 1835-1854.

-

ResearchGate. (n.d.). Chemical structure of ARV-110. Retrieved from [Link]

-

Bookpi. (2020, December 29). Research on the Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst [Video]. YouTube. [Link]

- Wang, X., et al. (2021). HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. Molecules, 26(15), 4485.

- Defense Technical Information Center. (2025). Piperidine Synthesis.

- Dunaev, S. F., et al. (2018). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac.

- Palinko, I. (1991). Pyridine hydrogenation and piperidine hydrogenolysis on a commercial hydrocracking catalyst I. Reaction and deactivation kinetics.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lifesensors.com [lifesensors.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. asianpubs.org [asianpubs.org]

- 6. caymanchem.com [caymanchem.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. asianpubs.org [asianpubs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. medchemexpress.com [medchemexpress.com]

Safety and handling of 4-(4-Piperidyl)-1-butanol Hydrochloride

An In-depth Technical Guide to the Safe Handling of 4-(4-Piperidyl)-1-butanol Hydrochloride

Foreword: A Proactive Stance on Chemical Safety

In the landscape of drug discovery and development, novel chemical entities are the bedrock of innovation. This compound, a versatile piperidine derivative, represents a key building block in medicinal chemistry, particularly for targeting the central nervous system.[1] Its hydrochloride salt form enhances stability and solubility, making it amenable to various research applications.[1] However, as with any specialized chemical, a thorough understanding of its safe handling is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety.

This guide is designed for the trained researcher, scientist, and drug development professional. It eschews a generic, one-size-fits-all template in favor of a logically structured approach tailored to the known and inferred properties of this compound. The core philosophy is one of proactive risk management. While specific toxicological data for this compound is not extensively documented, the known hazards of its parent structure, piperidine, demand a conservative and cautious approach.[2][3] This document synthesizes established safety protocols with the causal reasoning behind them, empowering you to work with confidence and security.

Section 1: Compound Profile and Hazard Assessment

Physicochemical & Structural Information

This compound is a white to off-white crystalline solid, a characteristic that influences its potential for aerosolization if handled improperly.[1] Its solubility in water and various organic solvents is a key property for its use in formulations.[1]

| Property | Value | Source(s) |

| Chemical Name | 4-(piperidin-4-yl)butan-1-ol hydrochloride | [4] |

| CAS Number | 199475-41-7 | [4] |

| Molecular Formula | C₉H₂₀ClNO | [4] |

| Molecular Weight | 193.71 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and various organic solvents | [1] |

Toxicological Profile: An Evidence-Based Inference

Direct and comprehensive toxicological studies on this compound are limited. Therefore, a risk assessment must be grounded in the well-documented toxicology of piperidine and related derivatives. This precautionary principle is central to ensuring laboratory safety.

The piperidine moiety itself is associated with significant health hazards:

-

Moderate Acute Toxicity: The parent compound, piperidine, exhibits moderate acute oral toxicity in animal studies, with LD50 values in rats ranging from 133 to 740 mg/kg body weight.[2]

-

Dermal and Inhalation Hazard: Piperidine is classified as toxic by inhalation and can be absorbed through the skin in sufficient quantities to cause severe systemic effects, including lethality in animal models.[2] It is known to cause severe skin burns.[2]

-

Irritation: Human data for piperidine indicates it is an irritant, with an irritation threshold reported at 26 ppm.[5] Inhalation can lead to sore throat, coughing, and labored breathing.[5]

Hazard Identification Summary

| Hazard Class | GHS Classification (Inferred) | Rationale |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | Based on piperidine toxicology.[2] |

| Acute Dermal Toxicity | Category 3/4 (Toxic/Harmful in contact with skin) | Based on high dermal absorption of piperidine.[2] |

| Acute Inhalation Toxicity | Category 4 (Harmful if inhaled as dust) | Based on piperidine inhalation toxicity.[2] |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Based on corrosive nature of piperidine.[2] |

| Eye Damage/Irritation | Category 2A (Causes serious eye irritation) | Based on general properties of amine hydrochlorides and piperidine.[5] |

Section 2: The Hierarchy of Controls: A Multi-Layered Safety Protocol

Effective safety is not just about personal protective equipment (PPE). It is a systematic approach that prioritizes eliminating or minimizing the hazard at its source. The following workflow illustrates the mandatory decision-making process before handling the compound.

Caption: The Hierarchy of Controls workflow for risk assessment.

Engineering Controls: Your First Line of Defense

The primary goal is to prevent the compound, particularly as a fine powder, from becoming airborne or coming into contact with the operator.

-

Primary Handling: All weighing and initial dilutions of this compound must be performed within a certified chemical fume hood or a powder containment hood (ventilated balance enclosure). This captures any dust at the source.

-

Ventilation: General laboratory ventilation should be maintained to ensure a minimum of 6-12 air changes per hour, preventing the accumulation of any fugitive emissions.

Administrative Controls: Standardizing Safe Practices

Written protocols and designated procedures are critical for ensuring consistent and safe operations.

-

Standard Operating Procedure (SOP): A detailed, location-specific SOP for handling this compound must be written and approved. All personnel must be trained on this SOP before commencing work.

-

Designated Area: Clearly mark an area within the lab for the storage and handling of this compound. Access should be restricted to authorized and trained personnel.

-

Hygiene Practices: Always wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating or drinking.

Personal Protective Equipment (PPE): The Essential Final Barrier

PPE selection must be based on the inferred risks of irritation and potential dermal toxicity.

| PPE Component | Specification | Rationale and Best Practices |

| Hand Protection | Nitrile or Neoprene Gloves (ASTM D6978) | Double-gloving is recommended. Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected.[6] |

| Eye Protection | Safety Goggles or Safety Glasses with Side Shields | Must provide a complete seal around the eyes to protect from airborne dust. A face shield should be worn over goggles if there is a significant risk of splashing during solution preparation.[7] |

| Body Protection | Long-sleeved Laboratory Coat | Should be fully buttoned. Consider a chemically resistant gown if handling larger quantities or performing procedures with a higher splash potential. |

| Respiratory Protection | Not typically required if handled in a fume hood. | If engineering controls fail or for emergency spill response outside a hood, a NIOSH-approved respirator with a P100 filter (for particulates) is required.[7] |

Section 3: Standard Operating Procedures (SOPs)

SOP for Weighing and Solution Preparation

-

Preparation:

-

Don all required PPE (double nitrile gloves, lab coat, safety goggles).

-

Verify that the chemical fume hood is functioning correctly (check airflow monitor).

-

Decontaminate the work surface inside the fume hood.

-

Assemble all necessary equipment (spatula, weigh boat, vial, solvent, etc.) inside the hood.

-

-

Execution:

-

Carefully open the container of this compound, avoiding any puff of powder.

-

Use a clean spatula to transfer the desired amount of solid to a weigh boat on a tared balance. Perform this action slowly and close to the work surface to minimize dust generation.

-

Once weighed, carefully transfer the solid to the receiving vessel.

-

Slowly add the solvent, directing the stream to the side of the vessel to avoid splashing.

-

Cap the vessel and mix via sonication or vortexing as required.

-

-

Cleanup:

-

Carefully wipe down the spatula and weigh boat with a solvent-dampened cloth. Dispose of the cloth as hazardous waste.

-

Wipe down the work surface of the fume hood.

-

Securely close the stock container of the chemical.

-

Remove outer gloves and dispose of them in the designated hazardous waste container.

-

Remove remaining PPE and wash hands thoroughly.

-

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.

-

Incompatibility: Avoid contact with strong oxidizing agents, as these can lead to vigorous and potentially hazardous reactions.

Section 4: Emergency Response Protocols

Prompt and correct action during an emergency is critical to mitigating harm.

First Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Seek immediate medical attention.[7][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Use an emergency shower if the area of contact is large. Seek medical attention if irritation persists.[7][8] |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious and alert, give 1-2 glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Solid Spill Response Protocol

This workflow outlines the procedure for a manageable spill (e.g., <1 gram) inside a laboratory setting. For larger spills, evacuate the area and contact emergency services.[7]

Caption: Step-by-step workflow for responding to a solid chemical spill.

Detailed Spill Cleanup Steps:

-

Control and Contain: Prevent the powder from becoming airborne. Do not use a dry brush or sweep vigorously. If available, gently cover the spill with absorbent pads or wet paper towels to dampen the powder.[6][9]

-

Collect: Using a plastic dustpan and scoop, gently sweep the dampened material and place it into a heavy-duty plastic bag or a labeled waste container.[9]

-

Decontaminate: Once the bulk material is removed, decontaminate the area. Use a cloth dampened with soap and water to wipe the spill surface. Follow with a clean water rinse, and finally a dry cloth. All cleaning materials must be disposed of as hazardous waste.[8]

-

Disposal: Seal the waste container, label it clearly as "Hazardous Waste: this compound," and arrange for pickup through your institution's Environmental Health & Safety (EH&S) department.

Section 5: References

-

National Industry Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health.

-

Canadian Centre for Occupational Health and Safety (CCOHS). (2023). Spill Response - Chemicals.

-

ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids [Table]. In Plant toxins: alkaloids and their toxicities.

-

CymitQuimica. (n.d.). CAS 199475-41-7: this compound.

-

JoDrugs. (n.d.). piperidine.

-

Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.

-

East Tennessee State University (ETSU) Environmental Health & Safety Office (EHSO). (2025). Spill Control/Emergency Response. EHSO Manual 2025-2026.

-

University of Arkansas. (n.d.). Chemical Spill Response Guide. Campus Safety.

-

American Chemical Society (ACS). (n.d.). Guide for Chemical Spill Response.

-

ChemicalBook. (2022). This compound | 199475-41-7.

-

National Center for Biotechnology Information (NCBI). (n.d.). Piperidine. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US).

-

AAPPTec, LLC. (n.d.). MSDS - Safety Data Sheet for 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid.

-

APAC Pharmaceutical LLC. (n.d.). This compound(CAS:199475-41-7).

-

ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Acta Pharmaceutica.

-

Advanced ChemBlocks Inc. (n.d.). 4-(piperidin-4-yl)butan-1-ol hydrochloride.

Sources

- 1. CAS 199475-41-7: this compound [cymitquimica.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. researchgate.net [researchgate.net]

- 4. 4-(piperidin-4-yl)butan-1-ol hydrochloride 95% | CAS: 199475-41-7 | AChemBlock [achemblock.com]

- 5. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. chemkleancorp.com [chemkleancorp.com]

- 7. Chemical Spill Response Guide | Campus Safety | University of Arkansas [safety.uark.edu]

- 8. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 9. CCOHS: Spill Response - Chemicals [ccohs.ca]

An In-Depth Technical Guide to the Spectral Analysis of 4-(4-Piperidyl)-1-butanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 4-(4-Piperidyl)-1-butanol Hydrochloride (CAS No: 199475-41-7), a key intermediate in pharmaceutical synthesis.[1] As Senior Application Scientists, we recognize the critical need for accurate and well-interpreted spectral data in modern research and development. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral characteristics of this compound, grounded in established scientific principles and supplemented with practical, field-proven insights.

Introduction

This compound is a bifunctional molecule featuring a piperidine ring and a butanol chain. This structure makes it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding its spectral signature is paramount for identity confirmation, purity assessment, and structural elucidation during the drug development process. This guide is structured to provide not just the data, but also the scientific rationale behind the spectral features and the methodologies to acquire them.

Molecular Structure and Key Features

A thorough understanding of the molecule's structure is the foundation for interpreting its spectral data.

Caption: Workflow for ¹H NMR analysis.

Causality in Experimental Choices:

-

Solvent Selection: DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and to allow for the observation of exchangeable N⁺H₂ and OH protons. [2]* Spectrometer Frequency: A higher field strength (≥400 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine and butyl chain protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in the molecule. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is typically required.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~60.5 | C H₂-OH | The carbon attached to the hydroxyl group is significantly deshielded. |

| ~43.5 | Piperidine C 2, C 6 | Carbons adjacent to the protonated nitrogen are deshielded. |

| ~35.0 | Piperidine C 4 | The methine carbon of the piperidine ring. |

| ~32.0 | -CH-C H₂-CH₂-CH₂OH | Butyl chain carbon. |

| ~30.0 | Piperidine C 3, C 5 | Piperidine ring carbons. |

| ~29.0 | -CH-CH₂-C H₂-CH₂OH | Butyl chain carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

The sample preparation is identical to that for ¹H NMR.

Caption: Workflow for ¹³C NMR analysis.

Causality in Experimental Choices:

-

Proton Decoupling: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon environment.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Mass Spectrometry: Determining Molecular Weight and Fragmentation